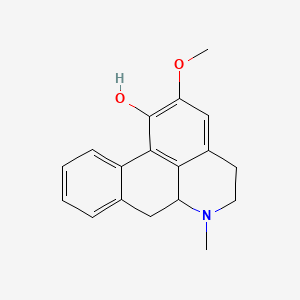
6-Hydroxy-2-methoxyaporphine
Overview
Description
6-Hydroxy-2-methoxyaporphine is an aporphine alkaloid, a class of compounds known for their diverse pharmacological activitiesAporphine alkaloids, including this compound, have been studied for their potential therapeutic effects, particularly in the areas of anti-diabetic, anti-obesity, anti-hyperlipidemic, anti-oxidant, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methoxyaporphine involves several steps, including O-dealkylation, N-dealkylation, and ring aromatization reactions. These reactions typically use nuciferine as the starting material. The process involves the use of various reagents and conditions, such as methanesulfonic acid under reflux in methanol for the Fischer indole synthesis .
Industrial Production Methods: For industrial production, high-speed counter-current chromatography (HSCCC) is employed to purify this compound from crude extracts. This method uses a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, acetonitrile, and water. This technique allows for the efficient separation and purification of the compound without the need for initial cleanup steps .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-methoxyaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Phenolic oxidation using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Borohydride reduction to convert dienones to dienols.
Substitution: Reactions involving methanesulfonic acid and methanol under reflux conditions
Major Products: The major products formed from these reactions include dienones, dienols, and other substituted derivatives of aporphine alkaloids .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of aporphine alkaloids and their derivatives.
Biology: Investigated for its effects on glucose consumption in 3T3-L1 adipocytes, showing significant increases in glucose consumption similar to rosiglitazone
Medicine: Explored for its anti-diabetic, anti-obesity, anti-hyperlipidemic, anti-oxidant, and anti-HIV activities
Industry: Utilized in the development of new therapeutic agents and as a model compound for the synthesis of other biologically active molecules
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methoxyaporphine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and alleviate symptoms of diseases like Alzheimer’s . Additionally, it affects glucose metabolism by enhancing insulin-stimulated glucose consumption in adipocytes .
Comparison with Similar Compounds
6-Hydroxy-2-methoxyaporphine is compared with other aporphine alkaloids such as pronuciferine, nuciferine, and roemerine. These compounds share similar structures but differ in their specific functional groups and biological activities . For example:
Pronuciferine: Known for its anti-diabetic properties.
Nuciferine: Exhibits anti-obesity and anti-hyperlipidemic activities.
Roemerine: Studied for its anti-HIV effects
The uniqueness of this compound lies in its combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVXMURDCBMPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944871 | |
| Record name | 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22222-86-2 | |
| Record name | Aporphin-1-ol, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022222862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
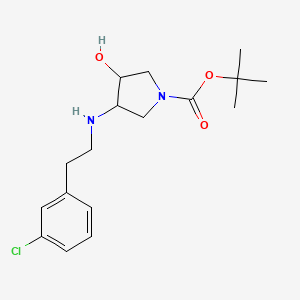
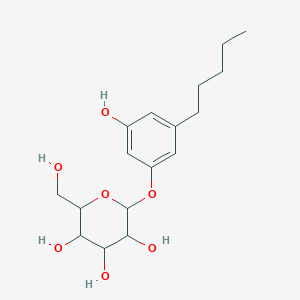
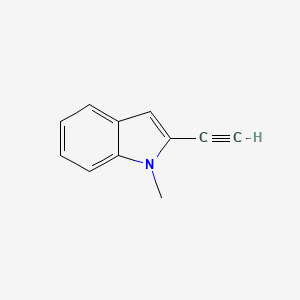
![6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)
![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)

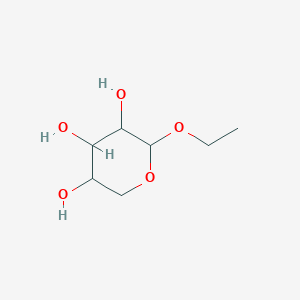
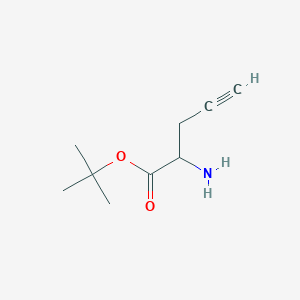
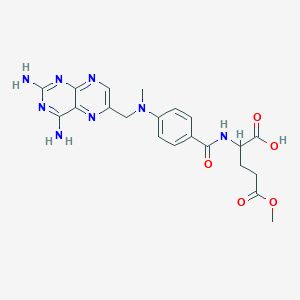
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
